1-(bromomethyl)-3-ethyl-2-methylbenzene
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Overview
Description
1-(Bromomethyl)-3-ethyl-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons It is characterized by a benzene ring substituted with a bromomethyl group, an ethyl group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethyl-2-methylbenzene can be synthesized through the bromination of 3-ethyl-2-methyltoluene. The process typically involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reagents to minimize side reactions and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-ethyl-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form benzylic alcohols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
- Substitution reactions yield various substituted benzyl derivatives.
- Oxidation reactions produce benzylic alcohols or carboxylic acids.
- Reduction reactions result in the formation of methyl-substituted benzene derivatives.
Scientific Research Applications
1-(Bromomethyl)-3-ethyl-2-methylbenzene has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: The compound is utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-ethyl-2-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, making it a suitable site for substitution reactions. The compound can form intermediates such as benzylic cations or radicals, which participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Comparison with Similar Compounds
1-Bromopropane: An organobromine compound used as a solvent and in industrial applications.
Bromoethane: A volatile compound used in organic synthesis and as an alkylating agent.
Uniqueness: 1-(Bromomethyl)-3-ethyl-2-methylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. The presence of both alkyl and bromomethyl groups allows for versatile chemical modifications and applications in various fields.
Properties
CAS No. |
2758001-08-8 |
---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
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